1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
CAS No.: 311332-73-7
Cat. No.: VC21431891
Molecular Formula: C20H19BrClN3O2
Molecular Weight: 448.7g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione - 311332-73-7](/images/no_structure.jpg)
Specification
CAS No. | 311332-73-7 |
---|---|
Molecular Formula | C20H19BrClN3O2 |
Molecular Weight | 448.7g/mol |
IUPAC Name | 1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C20H19BrClN3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2 |
Standard InChI Key | AIPMLXQHSUKNLN-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Canonical SMILES | C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Properties
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex heterocyclic compound that belongs to the pyrrolidine-2,5-dione (succinimide) class of chemicals. The compound is characterized by its unique structural features that include a pyrrolidine-2,5-dione core, with specific substituents at positions 1 and 3. It contains two halogenated phenyl groups: a 4-bromophenyl group at position 1 and a 3-chlorophenyl group attached to a piperazine linker at position 3 .
Physical and Chemical Properties
The compound possesses specific physicochemical properties that are important for its pharmacological activity and potential therapeutic applications. These properties are summarized in the table below:
Property | Value |
---|---|
CAS Number | 311332-73-7 |
Molecular Formula | C20H19BrClN3O2 |
Molecular Weight | 448.74 g/mol |
Purity (Commercial) | NLT 97% |
Appearance | Not specified in available literature |
Solubility | Not specified in available literature |
The molecular structure features several key functional groups that contribute to its biological activity. The pyrrolidine-2,5-dione core, also known as succinimide, contains two carbonyl groups that can participate in hydrogen bonding with biological targets. The piperazine linker provides flexibility to the molecule and can interact with various receptor binding sites .
Structural Classification
As a member of the pyrrolidine-2,5-dione family, this compound shares structural similarities with several biologically active compounds. The pyrrolidine-2,5-dione scaffold is found in numerous pharmaceutically relevant molecules, particularly those with anticonvulsant properties. The presence of the 4-(3-chlorophenyl)piperazin-1-yl group at position 3 is significant, as similar structural motifs have been observed in compounds with neurological activity .
Pharmacological Properties and Mechanism of Action
The pharmacological profile of 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be inferred from studies on structurally related compounds, particularly those containing the pyrrolidine-2,5-dione core and arylpiperazine substituents.
Structure-Activity Relationship
The pharmacological activity of 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is likely influenced by specific structural features:
-
The pyrrolidine-2,5-dione core provides a rigid scaffold that can interact with biological targets.
-
The 4-bromophenyl group at position 1 may enhance lipophilicity and binding to specific receptors.
-
The 4-(3-chlorophenyl)piperazin-1-yl substituent at position 3 is particularly significant, as similar structural motifs have been associated with anticonvulsant activity .
Research on related compounds has shown that the presence of a 3-chlorophenyl group on the piperazine ring significantly enhances anticonvulsant activity. For instance, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione has demonstrated notable potency in the MES test with an ED50 value of 42.71 mg/kg .
Compound | ED50 in MES Test (mg/kg) | ED50 in scPTZ Test (mg/kg) | Neurotoxicity |
---|---|---|---|
N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (9) | 42.71 | >150 | Lower than reference drugs |
N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (13) | 101.46 | 72.59 | Lower than reference drugs |
Ethosuximide (reference) | Higher | Higher | Higher |
Valproic acid (reference) | Higher | Higher | Higher |
These findings suggest that 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione may exhibit similar anticonvulsant properties, potentially with favorable toxicity profiles compared to currently available antiepileptic drugs .
Mechanism Studies
Mechanistic studies on related compounds have investigated their effects on various biological targets, including:
-
Voltage-gated sodium channels (Nav1.2)
-
L-type calcium channels
-
Cyclooxygenase (COX) enzymes
-
Lipoxygenase (LOX) enzymes
These studies suggest that the anticonvulsant and anti-inflammatory properties of pyrrolidine-2,5-dione derivatives may be mediated through multiple mechanisms, including modulation of ion channels and inhibition of inflammatory enzymes .
Comparison with Related Compounds
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione belongs to a broader class of compounds that includes various substituted pyrrolidine-2,5-diones and arylpiperazines. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential therapeutic applications.
Pyrrolidine-2,5-dione Derivatives
Several pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their biological activities. The table below compares some key features of these compounds:
Compound | Key Structural Features | Reported Activity |
---|---|---|
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | 4-Bromophenyl at position 1, 4-(3-chlorophenyl)piperazin-1-yl at position 3 | Potential anticonvulsant and anti-inflammatory |
N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | Benzhydryl at position 3, 4-(3-chlorophenyl)piperazin-1-yl-methyl at N | Potent anticonvulsant (ED50 = 42.71 mg/kg in MES) |
1-(4-butylphenyl)-3,4-dichloropyrrole-2,5-dione | 4-Butylphenyl at position 1, Chlorine atoms at positions 3 and 4 | Not specified in literature |
Structural variations, particularly at positions 1 and 3 of the pyrrolidine-2,5-dione core, significantly influence the biological activity of these compounds .
Arylpiperazine Derivatives
The 4-(3-chlorophenyl)piperazin-1-yl moiety present in our target compound is found in various bioactive molecules. This structural element contributes significantly to the pharmacological properties of these compounds, particularly their interaction with neurological targets. Compounds containing the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment have been reported to exhibit analgesic and anti-inflammatory activities .
Future Research Directions
Research on 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione and related compounds presents several promising avenues for future investigation:
Structure Optimization
Further modifications of the basic structure could lead to derivatives with enhanced potency, improved pharmacokinetic properties, and reduced toxicity. Potential modifications include:
-
Substitution at different positions of the phenyl rings
-
Replacement of the piperazine linker with other heterocyclic systems
-
Modification of the pyrrolidine-2,5-dione core
Expanded Pharmacological Evaluation
Comprehensive pharmacological evaluation of 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione should include:
-
In vitro binding studies to identify specific molecular targets
-
Electrophysiological studies to investigate effects on ion channels
-
In vivo evaluation in various models of epilepsy, inflammation, and pain
-
Toxicological assessment to establish safety profiles
Therapeutic Development
Given the potential anticonvulsant and anti-inflammatory properties, 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione represents a promising lead compound for the development of novel therapeutics. Future research could focus on:
-
Formulation development for optimal drug delivery
-
Pharmacokinetic studies to determine bioavailability and metabolism
-
Clinical evaluation in relevant patient populations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume